1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a brominated pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol typically involves multiple steps, starting with the bromination of pyridine derivatives. The key steps include:
Sulfonylation: The brominated pyridine is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through cyclization reactions, often using piperidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while nucleophilic substitution can produce various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog that lacks the sulfonyl and piperidine groups.
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with different functional groups.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: A compound with a similar structure but different substitution pattern.
Uniqueness
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H14BrN3O3S |
---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
1-(2-amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C10H14BrN3O3S/c11-7-5-9(10(12)13-6-7)18(16,17)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2,(H2,12,13) |
InChI-Schlüssel |
JXMCBXAGVVFKFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.